3-(Trifluoromethyl)benzenesulfonyl chloride
Overview
Description
3-(Trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula CF3C6H4SO2Cl. It is a derivative of benzenesulfonyl chloride, where a trifluoromethyl group is attached to the benzene ring. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds .
Mechanism of Action
Mode of Action
3-(Trifluoromethyl)benzenesulfonyl chloride, like other sulfonyl chlorides, is a reactive compound that can participate in substitution reactions with nucleophiles. The chlorine atom in the sulfonyl chloride group (SO2Cl) is a good leaving group, which makes this compound highly reactive towards nucleophiles .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific context of its use . In a synthetic chemistry context, it can be used to introduce the trifluoromethylbenzenesulfonyl group into a larger molecule, potentially altering that molecule’s properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to react with water, liberating toxic gas . Therefore, it should be stored under an inert atmosphere and handled in a dry environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)benzenesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
CF3C6H4SO3H+SOCl2→CF3C6H4SO2Cl+SO2+HCl
Another method involves the chlorination of 3-(trifluoromethyl)benzenesulfonic acid using phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus-based chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the generated hydrogen chloride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonylureas: Formed by the reaction with ureas.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
3-(Trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those containing sulfonamide or sulfonylurea moieties.
Industry: It is employed in the production of specialty chemicals, polymers, and materials with specific properties
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- Trifluoromethanesulfonyl chloride
- 2-Nitrobenzenesulfonyl chloride
Comparison: 3-(Trifluoromethyl)benzenesulfonyl chloride is unique due to the position of the trifluoromethyl group on the benzene ring. This positional isomerism can influence the compound’s reactivity and the properties of the resulting products. For example, the 3-position may offer different steric and electronic effects compared to the 2- or 4-positions, leading to variations in reaction outcomes and applications .
Properties
IUPAC Name |
3-(trifluoromethyl)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-1-2-5(4-6)7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCAZCNPWWQQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369809 | |
Record name | 3-(Trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777-44-6 | |
Record name | 3-(Trifluoromethyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=777-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)benzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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